![molecular formula C25H19ClN2O3S B3919036 (2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3919036.png)
(2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
(2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with additional functional groups such as a chlorobenzyl ether and an ethoxybenzylidene moiety
Preparation Methods
The synthesis of (2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Benzimidazole Ring: The benzimidazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The chlorobenzyl ether and ethoxybenzylidene groups can be introduced through coupling reactions, such as nucleophilic substitution or Wittig reactions, using suitable reagents and catalysts.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
(2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Condensation: The ethoxybenzylidene group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
(2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and functional materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be compared with other similar compounds, such as:
Thiazolobenzimidazoles: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.
Chlorobenzyl Ethers: Compounds with chlorobenzyl ether groups but different core structures, which may have varying reactivity and applications.
Ethoxybenzylidene Derivatives: Compounds with ethoxybenzylidene groups but different core structures, which may show different biological activities and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3S/c1-2-30-22-13-16(11-12-21(22)31-15-17-7-3-4-8-18(17)26)14-23-24(29)28-20-10-6-5-9-19(20)27-25(28)32-23/h3-14H,2,15H2,1H3/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHOMPCFGINRA-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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